molecular formula C18H22N2OS B2438595 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667436-79-5

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2438595
CAS No.: 667436-79-5
M. Wt: 314.45
InChI Key: UJLBSIVWJRLEIQ-UHFFFAOYSA-N
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Description

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12-8-6-7-10-14(12)20-18(21)16-13-9-4-2-3-5-11-15(13)22-17(16)19/h6-8,10H,2-5,9,11,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBSIVWJRLEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both Bcr-Abl and HDAC. By inhibiting Bcr-Abl, it prevents the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting the proliferation of cancer cells. By inhibiting HDAC, it increases the acetylation of histones, leading to a more relaxed chromatin structure and promoting the transcription of tumor suppressor genes.

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. The Bcr-Abl pathway is involved in cell proliferation, and its inhibition can lead to the arrest of cell growth. The HDAC pathway is involved in gene expression, and its inhibition can lead to the reactivation of silenced tumor suppressor genes.

Result of Action

The dual inhibition of Bcr-Abl and HDAC by this compound results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145. This suggests that the compound could have potential therapeutic applications in the treatment of these cancers.

Biological Activity

2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological effects, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a hexahydrocycloocta[b]thiophene core. Its structure can be represented as follows:

  • Molecular Formula : C14H19N3OS
  • Molecular Weight : 273.38 g/mol

Research indicates that thiophene derivatives often exhibit biological activity through various mechanisms, such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell mitosis. This mechanism is particularly relevant in cancer therapy, where disrupting the mitotic spindle can lead to cancer cell death .
  • Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The ability to induce apoptosis in tumor cells is a significant area of interest .

Biological Activity and Case Studies

  • Anticancer Activity :
    • A study evaluated the anticancer potential of related thiophene derivatives and found that they significantly inhibited the growth of several cancer cell lines at low concentrations. For instance, a derivative similar to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
  • Cell Cycle Arrest :
    • Another investigation focused on the effects of these compounds on the cell cycle. It was observed that treatment with certain thiophene derivatives resulted in G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .
  • In Vivo Studies :
    • In vivo studies involving animal models have shown promising results where administration of thiophene derivatives led to reduced tumor size and improved survival rates compared to control groups. These findings suggest that such compounds could be developed into effective anticancer therapies .

Data Summary Table

Study Cell Line IC50 (µM) Mechanism Outcome
Anticancer Activity StudyMCF-7 (Breast Cancer)0.005Tubulin InhibitionSignificant growth inhibition
Cell Cycle Arrest InvestigationA549 (Lung Cancer)0.01G2/M Phase ArrestInduction of apoptosis
In Vivo Efficacy StudyXenograft ModelsN/ATumor Growth InhibitionReduced tumor size

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